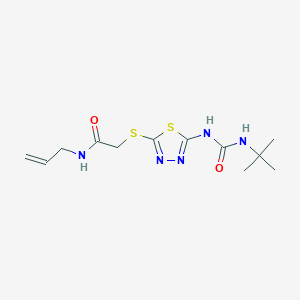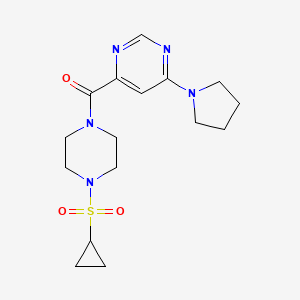
ethyl 5-((4-(3-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-((4-(3-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C18H24N4O5S and its molecular weight is 408.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
WAY-100635 and GR127935: Neuropharmacological Studies
Ethyl 5-((4-(3-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is related to compounds like WAY-100635, which have been studied for their effects on serotonin-containing neurons. WAY-100635 has shown to be a potent and selective 5-HT1A receptor antagonist, affecting the firing of serotonin neurons in a specific manner. This has implications for understanding the role of 5-HT1A receptors in serotonin neurotransmission and offers a potential pathway for the development of treatments for disorders involving serotonin dysregulation. (Craven, Grahame-Smith, & Newberry, 1994).
Pharmacokinetics and Physiologically Based Modeling
Research into compounds structurally similar to this compound, such as UK-369,003, a phosphodiesterase-5 inhibitor, has been conducted to understand their clinical pharmacokinetics. Physiologically based pharmacokinetic modeling has been used to explore how factors like metabolism by cytochrome P450 3A4 and efflux by P-glycoprotein affect the pharmacokinetics of these compounds. This research aids in optimizing drug formulations for therapeutic efficacy. (Watson, Davis, & Jones, 2011).
Microwave-Assisted Amidation
Another study focused on the microwave-assisted amidation of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate to produce carboxamides, showcasing the compound's versatility in chemical synthesis. Such methodologies enhance the efficiency and yield of reactions involving pyrazole derivatives, demonstrating the potential of this compound in chemical research and drug synthesis. (Milosevic et al., 2015).
Radioligand and PET Imaging Applications
Research has also been conducted on compounds like WAY-100635 as radioligands for positron emission tomography (PET) imaging, specifically for studying 5-HT1A receptors in the brain. This application highlights the importance of this compound and related compounds in neuroimaging and neuropharmacology, providing insights into the functioning of the central nervous system and facilitating the development of new treatments for neurological disorders. (Hume et al., 1994).
Propiedades
IUPAC Name |
ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c1-4-27-18(23)16-13(2)19-20-17(16)28(24,25)22-10-8-21(9-11-22)14-6-5-7-15(12-14)26-3/h5-7,12H,4,8-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPNHKICGLORTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2497737.png)


![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2497742.png)
![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2497743.png)

![Ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate](/img/structure/B2497747.png)
![2-Cyclopropyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2497748.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2497754.png)
